![molecular formula C10H12F2O4 B15327186 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroacetyl group and the dioxaspiro moiety imparts distinct chemical properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one typically involves a tandem Prins/pinacol reaction. This method employs a Lewis acid catalyst to facilitate the reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions are optimized to achieve high yields and excellent selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure scalability and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the final product.
化学反应分析
Types of Reactions
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential bioactivity is explored for developing new pharmaceuticals, particularly as inhibitors or modulators of specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its difluoroacetyl and dioxaspiro moieties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: These compounds share a similar spirocyclic structure but differ in their functional groups and bioactivity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their inhibitory activity against specific kinases and have different applications compared to 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one.
Uniqueness
The uniqueness of this compound lies in its difluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and studying specific biological interactions.
属性
分子式 |
C10H12F2O4 |
|---|---|
分子量 |
234.20 g/mol |
IUPAC 名称 |
7-(2,2-difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C10H12F2O4/c11-9(12)8(14)6-5-10(2-1-7(6)13)15-3-4-16-10/h6,9H,1-5H2 |
InChI 键 |
CWCIAWBLQIWALX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC(C1=O)C(=O)C(F)F)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
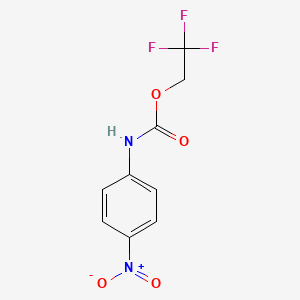
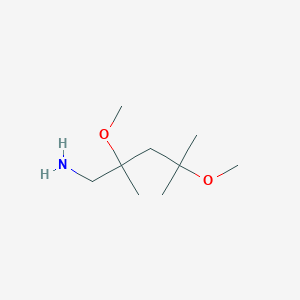
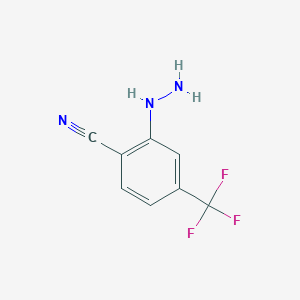
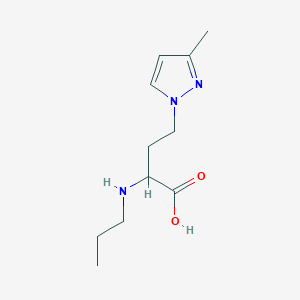

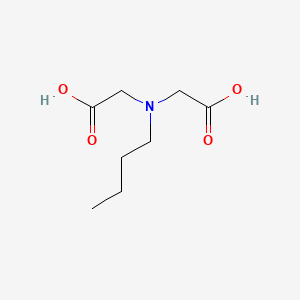
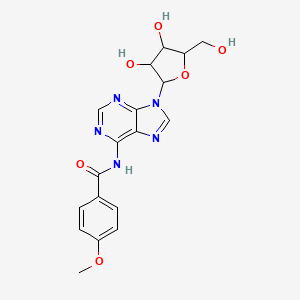
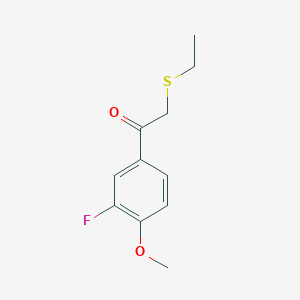
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
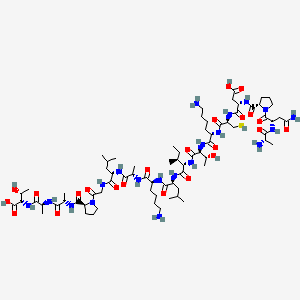
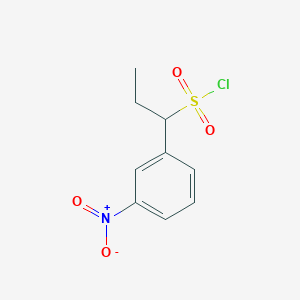
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)
